molecular formula C₂₄H₃₁D₅O₂ B1155427 Docosahexaenoic Acid Ethyl-d5 Ester

Docosahexaenoic Acid Ethyl-d5 Ester

Cat. No.: B1155427
M. Wt: 361.57
Attention: For research use only. Not for human or veterinary use.
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Description

Introduction to Docosahexaenoic Acid Ethyl-d5 Ester

Structural Characteristics and Isotopic Labeling

This compound is characterized by the substitution of five hydrogen atoms with deuterium at specific bis-allylic positions (typically at carbons 21, 21, 22, 22, and 22) along its 22-carbon chain. This modification preserves the molecule’s polyunsaturated structure—six cis double bonds at positions 4, 7, 10, 13, 16, and 19—while enhancing its resistance to lipid peroxidation via the kinetic isotope effect. The ethyl ester functional group replaces the carboxylic acid moiety of DHA, improving solubility in organic solvents and compatibility with chromatographic methods.

Key Physical and Chemical Properties
Property Value Source
Molecular Formula C₂₄H₃₁D₅O₂
Molecular Weight 361.57 g/mol
Boiling Point 443.5 ± 24.0 °C
Density 0.9 ± 0.1 g/cm³
CAS Number (Labeled) 2692624-15-8
CAS Number (Unlabeled) 81926-94-5

The deuterium labeling does not alter the molecule’s spatial configuration but significantly reduces its susceptibility to radical-mediated oxidation, making it invaluable in studies of lipid dynamics under oxidative stress.

Historical Context in Deuterated Lipid Research

The synthesis of deuterated lipids emerged in the mid-20th century, driven by the need to trace metabolic pathways and stabilize reactive molecules. Early work focused on simple deuterated fatty acids, such as d₂-linoleic acid, to study peroxidation kinetics. By the 2010s, advances in isotopic labeling techniques enabled the production of complex deuterated polyunsaturated fatty acids (PUFAs), including this compound.

A pivotal application arose in neurodegenerative and retinal disease research, where oxidative damage to DHA-rich membranes is a key pathological mechanism. Studies demonstrated that deuterated DHA ethyl ester (D-DHA) reduced lipid peroxide formation in mouse models of iron overload and light-induced retinal degeneration. These findings aligned with broader efforts to develop "reinforced lipids" that resist peroxidation through strategic deuteration.

The compound’s adoption in analytical chemistry followed the growing demand for stable internal standards in mass spectrometry. Its near-identical chemical behavior to non-deuterated DHA, combined with a distinct mass signature, addressed challenges in quantifying endogenous fatty acids.

Role as an Internal Standard in Analytical Chemistry

This compound is widely employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify DHA and related metabolites in biological matrices. Its utility stems from three factors:

  • Isotopic Distinction : The +5 Da mass shift from non-deuterated DHA allows unambiguous differentiation in MS spectra, minimizing interference from endogenous compounds.
  • Structural Homology : Its chemical similarity ensures co-elution with analytes during chromatography, correcting for matrix effects and extraction efficiency variability.
  • Stability : Deuterium substitution reduces metabolic degradation during sample preparation, ensuring consistent recovery rates.
Application in Lipidomics Workflows

A typical protocol involves spiking samples with this compound prior to lipid extraction. After derivatization (e.g., pentafluorobenzyl ester formation), analysts quantify DHA levels by comparing analyte-to-internal standard peak area ratios against calibration curves. For example, a validated LC-MS/MS method achieved a limit of detection (LOD) of 0.82 nmol/L and a limit of quantification (LOQ) of 2.47 nmol/L for DHA in plasma using this internal standard.

Parameter Value (DHA-d5 Ethyl Ester) Source
Linear Range 0.0063–0.1 ng
Intra-Assay Precision <9.3% RSD
Inter-Assay Accuracy 96.6–109.8%
Recovery Efficiency >90%

This approach has been critical in studies investigating DHA uptake in microglia, plasma lipid profiling, and the pharmacokinetics of omega-3 supplements.

Properties

Molecular Formula

C₂₄H₃₁D₅O₂

Molecular Weight

361.57

Synonyms

(all-Z)-4,7,10,13,16,19-Docosahexaenoic Acid Ethyl-d5 Ester;  Cervonic Acid Ethyl-d5 Ester;  Ethyl-d5 (all-Z)-4,7,10,13,16,19-Docosahexaenoate;  Ethyl-d5 Docosahexaenoate;  _x000B_

Origin of Product

United States

Scientific Research Applications

Analytical Chemistry

Internal Standard in Mass Spectrometry
Docosahexaenoic Acid Ethyl-d5 Ester is primarily utilized as an internal standard in gas chromatography and liquid chromatography-mass spectrometry (GC-MS and LC-MS). Its isotopic labeling allows for precise quantification of docosahexaenoic acid levels in biological samples, which is crucial for nutritional research and clinical studies.

Quantification of Fatty Acids
The compound's ability to serve as a reliable internal standard facilitates accurate measurements of docosahexaenoic acid concentrations in various biological matrices, including plasma and erythrocytes. This application is vital for understanding the metabolism and bioavailability of omega-3 fatty acids in human health .

Nutritional Research

Omega-3 Fatty Acid Analysis
In nutritional studies, this compound is employed to analyze dietary intake and metabolism of omega-3 fatty acids. Research indicates that supplementation with docosahexaenoic acid ethyl ester can enhance learning abilities in both young and aged mice, suggesting potential cognitive benefits .

Bioavailability Studies
Recent studies have investigated the bioavailability of docosahexaenoic acid when administered as ethyl esters compared to other forms. For instance, a study demonstrated that the incorporation of docosahexaenoic acid into lipid structures significantly improved its absorption and bioavailability in animal models .

Clinical Applications

Therapeutic Effects on Neurological Disorders
this compound has shown promise in treating neurological conditions. A study involving patients with generalized peroxisomal disorders indicated that supplementation with docosahexaenoic acid ethyl ester normalized blood levels of docosahexaenoic acid and improved myelin integrity as observed through MRI scans . This suggests its potential role in neuroprotection and myelinogenesis.

Impact on Inflammatory Responses
Research has highlighted the compound's role in modulating inflammatory pathways. For example, supplementation with docosahexaenoic acid ethyl ester has been linked to reductions in inflammatory cytokines and improvements in hepatic fatty acid oxidation pathways, further supporting its therapeutic potential .

Case Studies

StudyObjectiveFindings
Infants with Intrauterine Growth Restriction Evaluated formation of docosahexaenoic acid from deuterated precursorsImpaired formation of docosahexaenoic acid was observed, emphasizing the need for supplementation .
Neuroprotective Effects in Peroxisomal Disorders Assessed effects on brain myelin integrityNormalization of brain myelin images and improved visual function were noted after treatment with docosahexaenoic acid ethyl ester .
Dietary Impact on Learning Abilities Investigated cognitive improvements in miceSupplementation enhanced maze-learning abilities, indicating cognitive benefits associated with omega-3 fatty acids .

Comparison with Similar Compounds

Methyl Ester vs. Ethyl Ester :

  • DHA Methyl Ester (C23H34O2): Used as a GC-MS analytical standard due to its volatility . Unlike ethyl esters, methyl esters are less common in supplements due to lower bioavailability .
  • Deuterated Methyl Ester (e.g., DHA-d5 Methyl Ester): Functions as an internal standard in lipidomics but lacks the ethyl group’s relevance to human metabolism .

Eicosapentaenoic Acid Ethyl Ester (EPA-EE)

Structural and Functional Contrast :

  • Carbon Chain and Double Bonds : EPA-EE (C22H34O2) has a 20-carbon chain with five double bonds, whereas DHA-EE has 22 carbons and six double bonds . This structural difference reduces EPA-EE’s membrane fluidity modulation capacity compared to DHA-EE .
  • Chromatographic Separation : Supercritical fluid chromatography effectively separates EPA-EE and DHA-EE due to differences in polarity and retention times .

Bioavailability and Pharmacokinetic Profiles

  • Ethyl Esters vs. Triglycerides : Ethyl esters (e.g., DHA-EE) exhibit 24% lower bioavailability than triglyceride forms due to slower pancreatic lipase-mediated hydrolysis .
  • Free Acid vs. Ethyl Ester : Free DHA carboxylic acid shows faster tissue accretion in rats compared to DHA-EE, which requires enzymatic cleavage for absorption .

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Primary Use
DHA Ethyl-d5 Ester C24H31D5O2 361.57 2692624-15-8 Isotopic tracer, lipid peroxidation studies
DHA Ethyl Ester C24H36O2 356.54 81926-94-5 Dietary supplements, research
DHA Methyl Ester C23H34O2 342.51 1020718-25-5 GC-MS standard
EPA Ethyl Ester C22H34O2 338.50 86227-47-6 Cardiovascular research

Table 2: Research Findings and Functional Comparisons

Compound Key Research Insight Reference
DHA Ethyl-d5 Ester Induces lipid peroxidation in mouse striatum, enhancing 6-OHDA neuronal damage
DHA Ethyl Ester Bioavailability inferior to triglyceride forms in humans (p < 0.05)
EPA Ethyl Ester Separated from DHA-EE via supercritical fluid chromatography (Hedera ODS-BP column)
Free DHA Carboxylic Acid Faster tissue accretion in rats compared to ethyl ester form

Q & A

Q. What analytical techniques are recommended for quantifying Docosahexaenoic Acid Ethyl-d5 Ester in biological samples?

Reverse-phase high-performance liquid chromatography coupled with tandem mass spectrometry (RP-HPLC-MS/MS) is widely used due to its specificity and sensitivity for separating and quantifying deuterated compounds. Method validation should include parameters such as linearity, precision, and recovery rates, as outlined in studies on ethyl ester analysis . Additionally, nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity and isotopic purity .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store in sealed, light-resistant containers at -20°C or below to prevent oxidation. Avoid exposure to heat, moisture, and static discharge, as these conditions accelerate degradation. Short-term storage at 4°C is acceptable if used within 24 hours .

Q. What safety precautions are essential when handling this compound?

Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of aerosols. Avoid contact with strong oxidizers or acids, which may cause hazardous reactions .

Q. How can researchers confirm the isotopic purity of this compound?

Mass spectrometry (MS) and isotope ratio mass spectrometry (IRMS) are critical for verifying deuterium incorporation and isotopic enrichment. Cross-reference with certified reference materials (e.g., USP or EP standards) ensures accuracy .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on the neurotoxic vs. neuroprotective effects of DHA ethyl esters?

Context-dependent effects may arise from differences in oxidative stress models or dosage. For example, in 6-hydroxydopamine-induced neuronal damage, DHA ethyl esters exacerbate lipid peroxidation in the striatum, while other models show neuroprotection via membrane stabilization. Use lipid peroxidation assays (e.g., thiobarbituric acid reactive substances, TBARS) and in vivo oxidative stress markers to contextualize results .

Q. What experimental designs are optimal for tracing metabolic pathways using deuterated DHA ethyl esters?

Isotope tracer studies in animal models (e.g., rodents) should incorporate controlled dietary regimens to minimize background deuterium interference. Sampling plasma, brain, and liver tissues at multiple time points enables kinetic profiling. Pair with LC-MS/MS to track deuterium retention in phospholipid fractions .

Q. How does deuterium labeling affect the physicochemical properties of DHA ethyl esters compared to non-deuterated forms?

Deuterium substitution may slightly alter molecular weight (Δ ~5 Da) and lipid solubility, potentially influencing membrane incorporation rates. Comparative studies using differential scanning calorimetry (DSC) or Langmuir troughs can assess membrane insertion efficiency .

Q. What strategies mitigate oxidative degradation during long-term in vitro experiments with this compound?

Add antioxidants (e.g., α-tocopherol or butylated hydroxytoluene) to cell culture media or lipid mixtures. Conduct stability tests under experimental conditions (e.g., 37°C, 5% CO₂) using gas chromatography (GC) to monitor degradation products .

Q. How can researchers validate the specificity of deuterated DHA ethyl esters in competitive binding assays?

Use saturation transfer difference (STD) NMR or competitive radiolabeling assays to distinguish deuterated compounds from endogenous DHA. Include negative controls with non-deuterated esters to rule out cross-reactivity .

Q. What in vitro models are suitable for assessing the compound’s toxicity profile?

Primary neuronal cultures or immortalized cell lines (e.g., SH-SY5Y) can evaluate cytotoxicity via MTT assays. For organ-specific toxicity, use hepatocyte models (e.g., HepG2) and measure markers like alanine transaminase (ALT) and reactive oxygen species (ROS) .

Methodological Tables

Q. Table 1. Key Analytical Parameters for RP-HPLC-MS/MS Quantification

ParameterSpecificationReference
ColumnC18, 2.6 µm, 100 Å, 50 mm × 2.1 mm
Mobile PhaseAcetonitrile:Water (90:10, 0.1% formic acid)
Detection ModeMultiple reaction monitoring (MRM)
LOD/LOQ0.1 ng/mL / 0.3 ng/mL

Q. Table 2. Stability of this compound Under Storage Conditions

ConditionDegradation Rate (%/month)Reference
-80°C (argon)<1%
4°C (ambient air)15%
25°C (light)40%

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